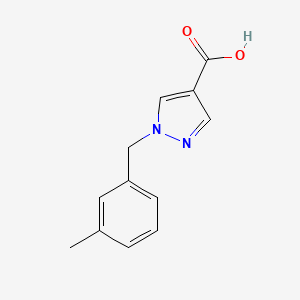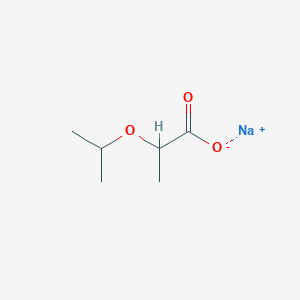
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative with a carboxylic acid and a difluoroethyl group attached. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the difluoroethyl group could potentially introduce interesting chemical properties due to the presence of fluorine atoms.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The pyrazole ring could potentially participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .
Aplicaciones Científicas De Investigación
Synthesis and Characterization The compound 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is related to a class of chemicals involved in various synthetic pathways for producing pyrazole derivatives. For instance, 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, a compound with structural similarities, was synthesized through a multi-step process starting from propargyl alcohol, achieving a high purity and yield, indicating the potential for efficient synthesis of related compounds (L. Li-fen, 2013).
Crystal Structure and Computational Analysis The structural, spectral, and theoretical investigation of pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has provided insights into the molecular arrangement, electronic properties, and potential applications of such compounds. These studies include NMR, FT-IR spectroscopy, and X-ray diffraction techniques, complemented by density functional theory (DFT) calculations to understand their structural and electronic characteristics (S. Viveka et al., 2016).
Coordination Chemistry and Molecular Structures Research on pyrazole-dicarboxylate acid derivatives has led to the synthesis and characterization of novel coordination complexes with metals such as Cu(II) and Co(II). These studies not only expand the understanding of pyrazole-based ligand chemistry but also provide a foundation for developing new materials with potential applications in catalysis, molecular recognition, and optical properties (S. Radi et al., 2015).
Chemical Reactivity and Mechanistic Insights The reactivity of pyrazole carboxylic acid derivatives towards different reagents, such as diamines and amino alcohols, has been explored to synthesize a variety of functionalized compounds. These studies not only shed light on the versatile chemistry of pyrazole derivatives but also provide valuable insights into reaction mechanisms and conditions optimized for the synthesis of target molecules, thereby contributing to the development of new synthetic methodologies (İ. Yıldırım et al., 2005).
Antifungal Activity and Structure-Activity Relationships The antifungal properties of certain pyrazole carboxylic acid amides, closely related to the structure of interest, have been investigated, demonstrating their potential as bioactive compounds. Such studies are crucial for understanding the biological activities of these compounds and for the design of new antifungal agents with improved efficacy (Shijie Du et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-5(7(12)13)2-11(10-4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFOCVIKVFMEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1006486-66-3 | |
| Record name | 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B3070849.png)



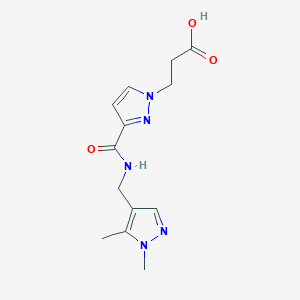

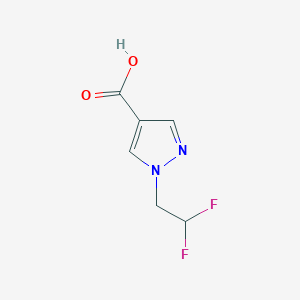
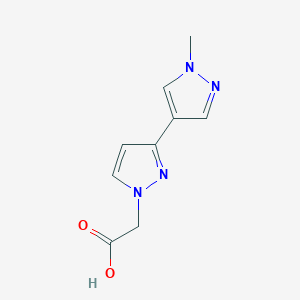

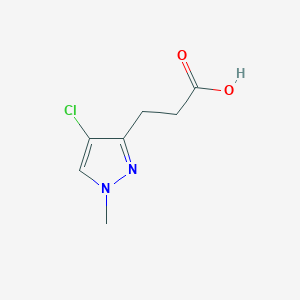
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)
![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)
